2-Demethoxy-2-chloro Urapidil-d4
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Overview
Description
2-Demethoxy-2-chloro Urapidil-d4 is a deuterium-labeled analogue of 2-Demethoxy-2-chloro Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist .
Preparation Methods
The preparation of 2-Demethoxy-2-chloro Urapidil-d4 involves the synthesis of its parent compound, 2-Demethoxy-2-chloro Urapidil, followed by deuterium labeling. The synthetic route typically includes the following steps:
Synthesis of 2-Demethoxy-2-chloro Urapidil: This involves the reaction of 2-chlorophenylpiperazine with a suitable pyrimidine derivative under controlled conditions.
Deuterium Labeling: The deuterium atoms are introduced into the compound through a specific labeling process, which may involve the use of deuterated reagents or solvents.
Chemical Reactions Analysis
2-Demethoxy-2-chloro Urapidil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Demethoxy-2-chloro Urapidil-d4 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Urapidil impurities.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of Urapidil in biological systems.
Medicine: It aids in the development and testing of antihypertensive drugs by providing insights into the pharmacokinetics and pharmacodynamics of Urapidil.
Mechanism of Action
The mechanism of action of 2-Demethoxy-2-chloro Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces peripheral vascular resistance, leading to a decrease in blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects .
Comparison with Similar Compounds
2-Demethoxy-2-chloro Urapidil-d4 can be compared with other similar compounds, such as:
Urapidil: The parent compound, which is used as an antihypertensive agent.
2-Demethoxy-2-chloro Urapidil: The non-deuterated analogue, which serves as an impurity in Urapidil formulations.
Other α1-adrenoceptor antagonists: Compounds like prazosin and doxazosin, which also act as α1-adrenoceptor antagonists but may have different pharmacokinetic profiles and side effects.
Properties
IUPAC Name |
6-[3-[4-(2-chlorophenyl)-2,2,6,6-tetradeuteriopiperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3/i10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-MKQHWYKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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